molecular formula C19H20F3N7 B2722539 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine CAS No. 2415565-95-4

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine

Cat. No.: B2722539
CAS No.: 2415565-95-4
M. Wt: 403.413
InChI Key: XNYOAFFBIMXEJZ-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a pyrazolyl group and a piperazinyl group, which is further substituted with a trifluoromethylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of a 1,2-diamine with a 1,4-diketone.

    Coupling Reactions: The pyrazole and pyridazine rings are then coupled using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.

    Substitution Reactions: The piperazine ring is introduced through nucleophilic substitution reactions, and the trifluoromethylpyridinyl group is added via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the heterocyclic rings.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the piperazine and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents for electrophilic substitution and nucleophiles such as amines and thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and pyridazine rings.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Substituted derivatives with various functional groups attached to the piperazine and pyridinyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as a ligand in coordination chemistry and as a precursor for the synthesis of other heterocyclic compounds.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. It is also investigated for its potential as an enzyme inhibitor.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is studied for its potential as a drug candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. It can also be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridazine: Similar structure but lacks the trifluoromethyl group.

    3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyridazine: Similar structure but has a methyl group instead of a trifluoromethyl group.

    3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridazine: Similar structure but has a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. This can enhance its biological activity and make it a more potent and selective compound compared to its analogs.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N7/c1-13-12-14(2)29(26-13)18-7-6-17(24-25-18)28-10-8-27(9-11-28)16-5-3-4-15(23-16)19(20,21)22/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYOAFFBIMXEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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